![molecular formula C11H10BrNO3 B1486869 Methyl 3-bromo-6-cyano-2-methoxyphenylacetate CAS No. 1805248-75-2](/img/structure/B1486869.png)
Methyl 3-bromo-6-cyano-2-methoxyphenylacetate
Overview
Description
Methyl 3-bromo-6-cyano-2-methoxyphenylacetate, also known as MBBCMPA, is a chemical compound belonging to the family of phenylacetates. It is a synthetic compound that has been used in various scientific research applications due to its unique properties.
Scientific Research Applications
Methyl 3-bromo-6-cyano-2-methoxyphenylacetate has been used in various scientific research applications, such as drug design, material science, and biochemistry. It has been used to study the structure and properties of organic molecules and to explore the mechanisms of drug action. It has also been used in the synthesis of novel compounds with potential therapeutic applications.
Mechanism of Action
Methyl 3-bromo-6-cyano-2-methoxyphenylacetate acts as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. It has also been found to inhibit the activity of other enzymes, such as acetylcholinesterase and monoamine oxidase.
Biochemical and Physiological Effects
The biochemical and physiological effects of Methyl 3-bromo-6-cyano-2-methoxyphenylacetate are not yet fully understood. However, it has been shown to have anti-inflammatory and analgesic effects in animal models. In addition, it has been found to have anti-cancer effects in vitro and in vivo.
Advantages and Limitations for Lab Experiments
The advantages of using Methyl 3-bromo-6-cyano-2-methoxyphenylacetate in laboratory experiments include its availability, low cost, and ease of synthesis. However, it is important to note that Methyl 3-bromo-6-cyano-2-methoxyphenylacetate is a synthetic compound and its effects on humans have not been studied. Therefore, caution should be exercised when using it in experiments involving humans.
Future Directions
For the use of Methyl 3-bromo-6-cyano-2-methoxyphenylacetate include further research into its biochemical and physiological effects, as well as its potential therapeutic applications. Additionally, it could be used to further explore the mechanisms of drug action and to develop novel compounds with potential therapeutic applications. It could also be used to study the structure and properties of organic molecules. Finally, Methyl 3-bromo-6-cyano-2-methoxyphenylacetate could be used in the development of new materials with potential industrial applications.
properties
IUPAC Name |
methyl 2-(3-bromo-6-cyano-2-methoxyphenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3/c1-15-10(14)5-8-7(6-13)3-4-9(12)11(8)16-2/h3-4H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBQACSGWONCCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1CC(=O)OC)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-bromo-6-cyano-2-methoxyphenylacetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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